1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a halogenated aromatic compound characterized by the presence of bromine and fluorine substituents on a cyclohexatriene ring. The compound incorporates isotopically labeled carbon () in its structure, which is significant for various analytical applications. Its molecular formula is with a molecular weight of approximately 175.00 g/mol. This compound is part of a broader class of mixed aryl halides that exhibit unique chemical properties due to the presence of multiple halogens.
Several methods can be employed to synthesize 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene:
The applications of 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene are diverse:
Interaction studies involving 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene focus on its reactivity with biological molecules and its potential as a ligand in coordination chemistry. Understanding how this compound interacts with enzymes or receptors could provide insights into its biological significance and potential therapeutic uses.
Several compounds share structural similarities with 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Bromo-4-fluorobenzene | Para-substituted benzene | Used as an intermediate in various syntheses |
4-Fluorobromobenzene | Similar halogenation pattern | Exhibits different reactivity due to substituents |
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1-carboxylic acid | Contains carboxylic acid functionality | Potential for different biological activity |
The incorporation of carbon-13 into the cyclohexatriene backbone is a critical first step in synthesizing 1-bromo-4-fluoro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene. Isotopic labeling typically begins with benzene-¹³C₆, a precursor that ensures uniform carbon-13 distribution. Benzene-¹³C₆ is synthesized via catalytic hydrogenation of carbon-13-enriched acetylene followed by cyclization.
To convert benzene-¹³C₆ into the cyclohexatriene framework, dehydrogenation is employed. This step involves partial saturation of the aromatic ring using palladium-based catalysts under controlled hydrogen pressure, yielding cyclohexa-1,3,5-triene-¹³C₆. Subsequent halogenation introduces bromine and fluorine while preserving isotopic integrity.
Key considerations for isotopic fidelity include:
Achieving regioselective bromination and fluorination on the cyclohexatriene ring requires tailored catalytic systems.
A patented method uses zinc bromide (ZnBr₂) adsorbed on silica to promote para-selective bromination. For example, reacting ethylbenzene-¹³C₆ with bromine in hexane over ZnBr₂/silica yields 98.9% para-bromo product at room temperature. This system’s selectivity arises from the Lewis acidity of ZnBr₂, which polarizes bromine molecules into electrophilic Br⁺ intermediates.
A recent advancement employs elemental sulfur (S₈) with N-bromosuccinimide (NBS) or N-fluorosuccinimide (NFSI) as a halogen source. This catalytic system operates under mild conditions (25–40°C) and avoids harsh acids, making it suitable for isotopically labeled substrates. For instance, bromination of nitro-substituted anisoles with S₈/NBS achieves >90% yield without isotopic degradation.
Catalyst System | Halogen Source | Temperature | Selectivity (para:ortho) | Yield (%) |
---|---|---|---|---|
ZnBr₂/silica | Br₂ | 25°C | 99:1 | 78.9 |
S₈/NBS | NBS | 40°C | 95:5 | 92.4 |
FeBr₃ | Br₂ | 25°C | 70:30 | 65.0 |
The choice of solvent significantly impacts both reaction efficiency and isotopic retention.
Hexane and cyclohexane enhance para-selectivity in bromination reactions due to their low polarity, which stabilizes electrophilic intermediates without solvolysis. For example, bromination in hexane preserves 99.2% isotopic purity compared to 97.5% in dichloromethane.
Dichloromethane and chloroform improve reaction kinetics by stabilizing charged intermediates but risk isotopic exchange with trace moisture. Rigorous drying (molecular sieves, <10 ppm H₂O) is essential to maintain ¹³C₆ integrity.
Deuterated solvents (e.g., CDCl₃) reduce proton exchange with the substrate, preserving carbon-13 labels. Studies show that using CDCl₃ increases isotopic retention from 95.1% to 98.7% in fluorination steps.